CAY10614
Overview
Description
CAY10614 is a potent antagonist of Toll-like receptor 4 (TLR4). It inhibits the activation of TLR4 induced by lipid A, with an IC50 value of 1.675 micromolar. This compound has shown potential in improving the survival rate of mice in lethal endotoxin shock models .
Mechanism of Action
Target of Action
CAY10614, also known as N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide or cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide, is a potent antagonist of Toll-like receptor 4 (TLR4) . TLR4 is a transmembrane pattern-recognition receptor of the innate immune system that recognizes diverse pathogen-derived and tissue damage-related ligands .
Mode of Action
this compound inhibits the lipid A-induced activation of TLR4 . Lipid A is a lipid-rich component of endotoxin, also known as lipopolysaccharide (LPS), which is part of the outer membrane of Gram-negative bacteria . The IC50 value of this compound, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 1.675 μM .
Biochemical Pathways
The activation of TLR4 initiates an immune response. The overactivation of tlr4 can lead to harmful inflammation and cell death . By inhibiting the activation of TLR4, this compound can potentially prevent these harmful effects .
Pharmacokinetics
It is known that this compound can improve the survival of mice in a lethal endotoxin shock model , suggesting that it has sufficient bioavailability to exert its effects in vivo.
Result of Action
this compound has been shown to inhibit the increase of cytosolic calcium induced by LPS in neurons . This suggests that this compound can prevent neuron cell death caused by LPS-induced calcium dysregulation .
Action Environment
The effectiveness of this compound can be influenced by the environment in which it is used. For example, the expression of TLR4 is significantly larger in aged hippocampal cultures, and treatment of these cultures with amyloid β oligomers (Aβo) increases TLR4 expression and enhances LPS-induced calcium responses and neuron cell death . In this context, this compound could potentially be more effective due to the increased expression of its target, TLR4 .
Biochemical Analysis
Biochemical Properties
Cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide activates toll-like receptor 4 (TLR4), initiating an immune response . It interacts with various enzymes and proteins, particularly those involved in immune response pathways .
Cellular Effects
Cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide influences cell function by modulating immune responses. It impacts cell signaling pathways, gene expression, and cellular metabolism, particularly in cells that express TLR4 .
Molecular Mechanism
The molecular mechanism of action of Cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide involves binding to TLR4, which leads to the activation of downstream signaling pathways and changes in gene expression .
Preparation Methods
The synthetic route for CAY10614 involves the reaction of N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium iodide with appropriate reagents under controlled conditions. The compound is typically prepared in a solid form, appearing white to off-white . Industrial production methods involve the use of high-purity reagents and stringent reaction conditions to ensure the desired product’s consistency and quality .
Chemical Reactions Analysis
CAY10614 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s structure, potentially altering its biological activity.
Substitution: Substitution reactions can occur, where specific functional groups in the compound are replaced with other groups, leading to the formation of new derivatives
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CAY10614 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of TLR4 activation and its downstream effects.
Biology: Employed in cellular and molecular biology research to investigate the role of TLR4 in various biological processes.
Medicine: Explored for its potential therapeutic applications in treating conditions related to TLR4 activation, such as sepsis and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting TLR4
Comparison with Similar Compounds
CAY10614 is unique in its potent antagonistic activity against TLR4. Similar compounds include:
TAK-242: Another TLR4 antagonist with a different chemical structure and mechanism of action.
Eritoran: A synthetic lipid A analog that inhibits TLR4 activation.
Compared to these compounds, this compound has shown higher potency and efficacy in inhibiting TLR4 activation, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOPVNPWTUWUEA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H78INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649373 | |
Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202208-36-3 | |
Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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